molecular formula C17H26N2O B14675244 3,4,5,6-Tetrahydro-5,5-diethyl-2-(alpha-ethoxybenzyl)pyrimidine CAS No. 33210-44-5

3,4,5,6-Tetrahydro-5,5-diethyl-2-(alpha-ethoxybenzyl)pyrimidine

Cat. No.: B14675244
CAS No.: 33210-44-5
M. Wt: 274.4 g/mol
InChI Key: OWQPLCHSBZKODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetrahydro-5,5-diethyl-2-(alpha-ethoxybenzyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-5,5-diethyl-2-(alpha-ethoxybenzyl)pyrimidine typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-5,5-diethyl-2-(alpha-ethoxybenzyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace the existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine compounds.

Scientific Research Applications

3,4,5,6-Tetrahydro-5,5-diethyl-2-(alpha-ethoxybenzyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-5,5-diethyl-2-(alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various chemical reactions.

    Hydramethylnon: A pyrimidine derivative used as an insecticide.

Uniqueness

3,4,5,6-Tetrahydro-5,5-diethyl-2-(alpha-ethoxybenzyl)pyrimidine stands out due to its unique structural features, which confer specific chemical and biological properties. Its ethoxybenzyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

33210-44-5

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

2-[ethoxy(phenyl)methyl]-5,5-diethyl-4,6-dihydro-1H-pyrimidine

InChI

InChI=1S/C17H26N2O/c1-4-17(5-2)12-18-16(19-13-17)15(20-6-3)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3,(H,18,19)

InChI Key

OWQPLCHSBZKODS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC(=NC1)C(C2=CC=CC=C2)OCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.